[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry . The unique structure of this compound makes it a valuable scaffold in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have aroused the interest of researchers . They are known to target a variety of proteins and enzymes, contributing to their wide range of biological activities .
Mode of Action
For instance, some TPs have been described as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors , which can lead to an increase in cAMP levels, affecting various cellular processes.
Biochemical Pathways
TPs have been found to affect a variety of biochemical pathways due to their broad target profile. For example, they have been reported to have remarkable biological activities in domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . The exact pathways affected by [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde and their downstream effects would depend on the specific targets of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if it acts as a PDE inhibitor, it could lead to increased levels of cAMP, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and results in high yields of the target compound . The reaction typically takes place in dry toluene at 140°C .
Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst . This method allows for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives under mild conditions and solvent-free reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness . Additionally, the use of reusable catalysts such as Schiff base zinc (II) complexes on magnetite nanoparticles can be advantageous for industrial applications due to ease of separation and reuse .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups into the compound.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system but with different heteroatoms.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinones: These compounds have an additional diazepine ring fused to the triazolopyrimidine core.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde is unique due to its specific arrangement of nitrogen atoms within the ring structure, which imparts distinct biological activities and chemical reactivity . This uniqueness makes it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-3-5-1-7-6-8-4-9-10(6)2-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXMAEVVLRUGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.